molecular formula C10H10N2O2S B2921227 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 258856-20-1

3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2921227
CAS No.: 258856-20-1
M. Wt: 222.26
InChI Key: APBKQOXUQZQDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione (CID 12052430) is a synthetic organic compound with the molecular formula C10H10N2O2S, built on the versatile thiazolidine-2,4-dione (TZD) scaffold . This scaffold is recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities and its role as a key intermediate in synthesizing more complex molecules . The TZD core is a five-membered heterocycle containing sulfur and nitrogen atoms, with carbonyl groups at the 2 and 4 positions . The structure of this specific derivative features a (4-aminophenyl)methyl substitution, which contributes to its properties and potential interactions in biological systems. Researchers value TZD derivatives for their significant potential in drug discovery, particularly as modulators of biological pathways relevant to major diseases. Key Research Applications and Mechanisms: Antidiabetic and Metabolic Research: TZD analogues are well-known for their ability to act as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . Activation of this nuclear receptor improves insulin sensitivity and helps lower blood glucose levels, making such compounds valuable tools for investigating pathways in Type 2 Diabetes . The PPAR-γ receptor is primarily expressed in adipose tissue and plays a central role in adipogenesis and glucose and lipid homeostasis . Antimicrobial and Antimycobacterial Investigations: The TZD scaffold has demonstrated promise in infectious disease research. Derivatives exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases (MurC, MurD, MurE, and MurF), which are essential enzymes for the biosynthesis of bacterial cell wall peptidoglycan . Recent studies highlight that novel TZD-based hybrids show significant activity against Mycobacterium tuberculosis , including reference and wild strains, and can exhibit a synergistic effect with first-line drugs like isoniazid and rifampicin . Antioxidant Properties: Some TZD derivatives function as antioxidants by scavenging reactive oxygen species (ROS), which can be beneficial in models of oxidative stress-related diseases . Versatile Chemical Intermediate: This compound serves as a key building block for synthesizing more complex chemical entities, such as dispiropyrrolidine derivatives, via 1,3-dipolar cycloaddition reactions . These complex structures are of interest due to their diverse pharmacological potential, including glucosidase inhibitory, antiviral, antibacterial, and anticancer activities . Handling and Safety: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

3-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBKQOXUQZQDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-aminobenzylamine with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound containing a thiazolidine ring, a five-membered ring with sulfur and nitrogen atoms. It has diverse applications in chemistry, biology, medicine, and industry. It is also studied for its potential biological activities, including antimicrobial and anticancer properties.

Scientific Research Applications

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is investigated for potential therapeutic effects and as a lead compound in drug development.
  • Industry It is used in developing new materials and as a catalyst in various chemical reactions.

This compound, a thiazolidine derivative, has received attention for its various biological activities. Research suggests that thiazolidine derivatives have anti-inflammatory and antioxidant effects, reducing oxidative stress markers and inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Preparation Methods

The synthesis of this compound typically involves reacting 4-aminobenzylamine with thiazolidine-2,4-dione under specific conditions, usually with a suitable solvent and a catalyst. Industrial production may involve multi-step synthesis processes to ensure high yield and purity, often employing techniques like multicomponent reactions, click chemistry, and green chemistry approaches to optimize the production process.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation It can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction Reduction reactions can convert the compound into its corresponding amines or other reduced forms. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
  • Substitution It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents. Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Antibiofilm Activity

One study evaluated the compound's ability to inhibit biofilm formation by Pseudomonas aeruginosa. The results showed a significant reduction in biofilm mass at sub-MIC concentrations, highlighting its potential in treating biofilm-associated infections.

Antidiabetic Properties

In another investigation, derivatives similar to this compound were tested for their antidiabetic activity using alloxan-induced diabetic models. The findings indicated a notable decrease in blood glucose levels compared to control groups.

Hypoglycemic and Anti-Inflammatory Activities

Mechanism of Action

The mechanism of action of 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Anticancer Activity: The morpholinylmethyl-pyrrole-indole-TZD compound () inhibits cancer cell migration and is patented for use with EGFR tyrosine kinase inhibitors, suggesting synergistic anticancer effects .

Antioxidant Activity :

  • 5-Arylidene-TZD derivatives (e.g., 5-(4-fluorobenzylidene)-TZD) exhibit potent DPPH radical scavenging, with activity dependent on electron-donating substituents (e.g., methoxy or hydroxy groups) .

Structural Determinants of Activity: 3-Position Substitutions: Bulky or charged groups (e.g., morpholinylmethyl, dichlorophenylamino) enhance anticancer activity by improving target binding or membrane permeability. 5-Position Substitutions: Conjugated arylidene groups improve antioxidant and hypolipidemic activities by stabilizing radical intermediates or enhancing receptor interactions .

Comparison with the Target Compound: The target compound’s 4-aminobenzyl group at the 3-position distinguishes it from analogs with bulkier substituents. This group may influence pharmacokinetics (e.g., solubility, bioavailability) but requires empirical validation.

Biological Activity

3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione, a thiazolidine derivative, has garnered attention in the scientific community for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its ability to participate in various biochemical interactions. The presence of the amino group on the phenyl ring enhances its reactivity and biological potential.

Thiazolidine derivatives, including this compound, exhibit multiple modes of action:

  • Membrane Perturbation : These compounds can disrupt cellular membranes, leading to altered permeability and subsequent cellular effects.
  • Intracellular Targets : They may interact with specific intracellular proteins or pathways that regulate cell growth and apoptosis.

Biological Activities

Research has identified several key biological activities associated with this compound:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL
Klebsiella pneumoniae0.8 µg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on human cancer cell lines such as HeLa and A375 have shown promising results:

CompoundCell LineIC50 (µM)
This compoundHeLa15
A37512

These results indicate that the compound may inhibit cancer cell proliferation effectively .

Anti-inflammatory and Antioxidant Effects

Research indicates that thiazolidine derivatives possess anti-inflammatory and antioxidant activities. The compound can reduce oxidative stress markers and inflammatory cytokines in various models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have focused on the biological assessment of thiazolidine derivatives:

  • Antibiofilm Activity : A study evaluated the compound's ability to inhibit biofilm formation by Pseudomonas aeruginosa. The results showed a significant reduction in biofilm mass at sub-MIC concentrations, highlighting its potential in treating biofilm-associated infections .
  • Antidiabetic Properties : In another investigation, derivatives similar to this compound were tested for their antidiabetic activity using alloxan-induced diabetic models. The findings indicated a notable decrease in blood glucose levels compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.